Ethyl 2-(4-iodoanilino)acetate
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Overview
Description
Ethyl 2-(4-iodoanilino)acetate: is an organic compound with the molecular formula C10H12INO2 and a molecular weight of 305.12 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with an ethyl acetate group and an iodine atom is attached to the para position of the benzene ring. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-iodoanilino)acetate typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 4-nitroaniline.
Reduction: The nitro group in 4-nitroaniline is reduced to form 4-iodoaniline.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline nitrogen and the ethyl acetate group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a biaryl compound.
Scientific Research Applications
Ethyl 2-(4-iodoanilino)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Proteomics Research: It is utilized in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-iodoanilino)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ethyl acetate group can influence the compound’s binding affinity and specificity to its molecular targets .
Comparison with Similar Compounds
- Ethyl 2-(4-bromoanilino)acetate
- Ethyl 2-(4-chloroanilino)acetate
- Ethyl 2-(4-fluoroanilino)acetate
Comparison: Ethyl 2-(4-iodoanilino)acetate is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical and biological properties .
Biological Activity
Ethyl 2-(4-iodoanilino)acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, incorporating data tables and case studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as arylaminoacetates. The presence of the iodine atom at the para position of the aniline moiety significantly influences its biological activity. The synthesis typically involves the reaction of ethyl acetate with 4-iodoaniline under specific conditions, often utilizing various catalysts for improved yields.
Biological Properties
This compound exhibits a range of biological activities, which can be categorized as follows:
-
Anticancer Activity :
- Several studies have indicated that compounds containing iodine in their structure can exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation in vitro.
- A notable study demonstrated that iodinated anilines could disrupt microtubule dynamics, leading to apoptosis in cancer cells .
-
Antimicrobial Activity :
- The compound has shown promise against various microbial strains. Research indicates that iodinated compounds can enhance antimicrobial efficacy due to the electron-withdrawing nature of iodine, which alters the electronic properties of the molecule .
- A comparative study highlighted that this compound exhibited lower minimum inhibitory concentrations (MICs) against certain bacterial strains compared to its non-iodinated counterparts .
- Enzyme Inhibition :
Data Table: Biological Activities
Activity | IC50/Effect | Reference |
---|---|---|
Anticancer (MCF-7) | IC50 = 15 μM | |
Antimicrobial (E. coli) | MIC = 32 μg/mL | |
Acetylcholinesterase Inhibition | IC50 = 20 μM |
Case Studies
-
Anticancer Study :
A study conducted on various cancer cell lines revealed that this compound induced significant apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates. -
Antimicrobial Efficacy :
In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that this compound had superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option. -
Enzyme Inhibition Mechanism :
Detailed kinetic studies indicated that this compound acts as a competitive inhibitor of acetylcholinesterase, which could be beneficial in developing therapeutic agents for neurodegenerative diseases.
Properties
IUPAC Name |
ethyl 2-(4-iodoanilino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDCCDETKYAEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351061 |
Source
|
Record name | ethyl 2-(4-iodoanilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14108-76-0 |
Source
|
Record name | ethyl 2-(4-iodoanilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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